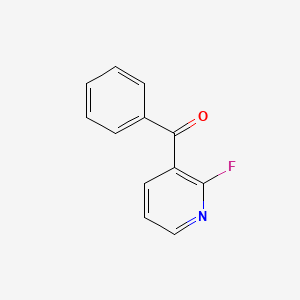
3-Benzoyl-2-fluoropyridine
Übersicht
Beschreibung
3-Benzoyl-2-fluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature . Another method involves the fluorination of pyridine derivatives using complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The choice of method depends on factors such as yield, cost, and environmental impact. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the fluorine atom can reduce its reactivity.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Bu₄NF in DMF.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
Properties
3-Benzoyl-2-fluoropyridine is typically a solid at room temperature and has distinct physical and chemical properties. It falls under the category of heterocyclic compounds and is classified as an aromatic compound because of its conjugated pi-electron system, which contributes to its stability and reactivity.
Applications
This compound has several notable applications:
- Medicinal Chemistry Due to its structural characteristics, it may interact with molecular targets such as enzymes or receptors. For example, pyridine derivatives have clinical relevance and can be used as antibacterial and antifungal agents .
- Agrochemicals The specific applications of this compound in this field were not detailed in the search results, but its properties make it potentially valuable in this area.
- Materials Science The unique properties of this compound make it of interest in this field.
Research & Development
- Inhibiting Human DHODH 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine is highly active . Inhibition of DHODH by this compound was confirmed in an array of in vitro assays .
- Use as a Starting Material The use of 2-fluoropyridine as a starting material improved the versatility of the synthetic method, allowing for a more modular approach .
Related Research
- Polyphenol-containing nanoparticles Polyphenols, which contain phenolic hydroxyl groups, are found in natural plants and have beneficial effects on human health . Polyphenol-containing nanoparticles have antioxidation and anticancer activity, and have shown promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .
- Phenolic Compounds Some phenolic compounds work with nonsteroidal anti-inflammatory drugs (NSAIDs) to inhibit pro-inflammatory mediators' activity or gene expression, including cyclooxygenase (COX) . Various phenolic compounds can also act on transcription factors to up- or downregulate elements within the antioxidant response pathways . Phenolic compounds can inhibit enzymes associated with the development of human diseases and have been used to treat various common human ailments, including hypertension, metabolic problems, incendiary infections, and neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of 3-Benzoyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy . The compound may also induce the generation of reactive oxygen species (ROS) and modulate signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
3-Benzoyl-2-fluoropyridine is unique due to the presence of both a fluorine atom and a benzoyl group on the pyridine ring. This combination imparts distinct physical, chemical, and biological properties to the compound, making it valuable for various applications. Compared to other fluorinated pyridines, this compound may exhibit enhanced stability, reduced basicity, and unique reactivity patterns .
Eigenschaften
CAS-Nummer |
79574-71-3 |
|---|---|
Molekularformel |
C12H8FNO |
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
(2-fluoropyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8FNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
DJXDIPQSHGPDAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














